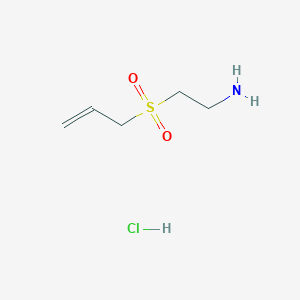

3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride

Description

Properties

IUPAC Name |

2-prop-2-enylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h2H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHSFYBMHPPZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride involves several steps. One common synthetic route includes the reaction of allyl sulfone with ethylenediamine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

One of the prominent applications of 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is in the development of antiviral agents. Its structural similarity to known protease inhibitors suggests potential efficacy against viruses like Hepatitis C. Research indicates that compounds with sulfonamide groups can effectively inhibit viral proteases, thus disrupting the viral life cycle.

Case Study: Inhibition of Hepatitis C Virus (HCV)

In experimental models, derivatives of this compound demonstrated significant inhibition of HCV NS3 protease activity. The mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent viral replication. This finding highlights the compound's potential as a lead in antiviral drug development.

Enzyme Inhibition

Protease Inhibition

The compound has been studied for its role in inhibiting various proteases, which are crucial in many biological processes and disease mechanisms. Its ability to act as an enzyme inhibitor makes it a candidate for therapeutic interventions in diseases characterized by protease dysregulation.

Experimental Evidence

In vitro studies have shown that this compound effectively inhibits serine proteases involved in inflammatory pathways. This inhibition can lead to reduced inflammation and potentially mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Biochemical Research

Protein Interaction Studies

The compound is utilized in research focused on protein interactions, particularly in understanding cellular signaling pathways. Its sulfonamide group allows for specific interactions with amino acid residues in proteins, facilitating studies on protein conformational changes and dynamics.

Application in Drug Design

By leveraging its ability to modulate protein interactions, researchers are exploring its use in designing drugs that target specific protein complexes involved in cancer and other diseases. The compound's unique structure may enhance selectivity and efficacy compared to traditional drugs.

Industrial Applications

Synthesis of Fine Chemicals

In the industrial sector, this compound serves as a building block for synthesizing various fine chemicals and pharmaceuticals. Its versatility allows it to be incorporated into larger molecular frameworks, making it valuable in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Functional Group and Structural Analysis

Below is a comparison with three structurally related compounds from the evidence:

Physicochemical Properties

- Solubility: The sulfonyl and amino groups in 3-(2-aminoethanesulfonyl)prop-1-ene HCl enhance its solubility in polar solvents (e.g., water, methanol) compared to non-sulfonated analogs like 1,1-diphenyl-3-(N-piperidino)prop-1-ene HCl, which is lipophilic due to aromatic and piperidine groups .

- Reactivity : The allyl group in O-allylhydroxylamine HCl () undergoes [3+2] cycloadditions, whereas the sulfonated alkene in the target compound may favor nucleophilic additions due to electron-withdrawing sulfonyl effects .

Research Findings and Limitations

- Synthetic Challenges: The aminoethylsulfonyl group introduces steric hindrance, complicating regioselective reactions compared to simpler allylamines.

- Toxicity Data: No direct toxicity studies are available for the target compound. However, analogs like O-allylhydroxylamine HCl () show moderate acute toxicity (LD₅₀ > 300 mg/kg in rodents), suggesting cautious handling .

- Knowledge Gaps: Limited peer-reviewed studies specifically address 3-(2-aminoethanesulfonyl)prop-1-ene HCl. Most inferences derive from structural analogs in pharmaceutical impurity lists () or synthesis protocols ().

Biological Activity

3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is a chemical compound with the molecular formula CHClNOS and a molecular weight of 183.65 g/mol. It features a prop-1-ene group and an aminoethanesulfonyl moiety, which contribute to its unique biochemical properties. This compound is primarily studied for its potential applications in pharmaceutical and biochemical research due to its interaction with biological macromolecules.

The compound is typically encountered in its hydrochloride form, enhancing its solubility in aqueous solutions, which is crucial for biological assays. Its synthesis can be achieved through various methods, allowing for flexibility in research applications.

Interaction with Biological Macromolecules

Preliminary studies suggest that this compound interacts with proteins involved in metabolic pathways. These interactions may elucidate its mechanism of action and potential therapeutic uses. The binding affinity of this compound with enzymes and receptors remains an active area of investigation, indicating its relevance in drug design and development.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Modulation of Signaling Pathways : Influence on cellular signaling pathways that regulate various physiological processes.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Metabolic Disorders : Research indicates that the compound may play a role in modulating glucose metabolism, suggesting implications for diabetes treatment.

- Anti-inflammatory Effects : Preliminary data suggest anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(2-Aminoethanesulfonyl)prop-1-yne hydrochloride | CHClNOS | Contains a triple bond instead of a double bond |

| 2-Aminoethane sulfonic acid | CHNOS | Lacks the propylene moiety but retains sulfonic acid functionality |

| Propanamide | CHNO | A simple amide without sulfonyl or double bond features |

This table illustrates how the combination of an amino group, a sulfonyl group, and an alkene structure in this compound may confer specific biological activities not present in its analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride, and how do they address structural ambiguity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl, amine). For hydrochloride salts, conduct elemental analysis to verify stoichiometry. Cross-validate results with computational methods like DFT calculations to resolve ambiguities in stereochemistry or proton coupling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing the compound to avoid inhalation. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels per institutional guidelines .

Q. How can researchers optimize synthetic routes for high-purity yields of this compound?

- Methodological Answer : Explore reductive amination of 3-(2-chloroethanesulfonyl)prop-1-ene with ammonia under controlled pH (6–7) to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from ethanol/water mixtures. For scale-up, consider column chromatography with silica gel and a methanol/dichloromethane gradient .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria). Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to observe solvent-dependent conformational changes. Supplement with X-ray crystallography if single crystals are obtainable. Cross-reference with analogous compounds in databases like PubChem to identify common artifacts .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV at 25°C, 40°C, and 60°C across pH 3–9 buffers. Quantify degradation products (e.g., hydrolysis of the sulfonyl group) via LC-MS. Apply Arrhenius kinetics to predict shelf-life. For real-time stability, store samples in controlled environments and analyze monthly .

Q. How can impurity profiles be rigorously analyzed to meet pharmaceutical-grade standards?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and diode-array detection (DAD) to separate impurities. Validate methods per ICH Q2(R1) guidelines for specificity, accuracy, and precision. Spike samples with known impurities (e.g., des-amino analogs) to confirm detection limits. Compare against reference standards from pharmacopeial monographs .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., thiols, amines) in polar aprotic solvents (DMF, acetonitrile). Track reaction rates via stopped-flow spectroscopy or ¹H NMR. Computational modeling (e.g., Gaussian for transition-state analysis) can elucidate steric and electronic effects influencing sulfonyl group reactivity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s biological activity while minimizing assay interference?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target-specific effects. Include counter-screens against common off-targets (e.g., GPCRs, kinases). Pre-treat samples with scavengers (e.g., catalase for ROS) to rule out nonspecific oxidative effects. Normalize data to internal controls (e.g., housekeeping genes in qPCR) .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify critical process parameters (e.g., reaction temperature, stirring rate). Use design-of-experiments (DoE) software (e.g., JMP) to optimize factors like catalyst loading and solvent ratios. Validate robustness via center-point replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.